3,4-Bis(benzyloxy)benzaldehyde is an organic compound synthesized through various methods, including the O-benzylation of 3,4-dihydroxybenzaldehyde with benzyl chloride in the presence of a base []. Additionally, it can be obtained through the Vilsmeier-Haack reaction using N-methylformamide and phosphorus oxychloride []. The characterization of the synthesized product typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity [, ].
3,4-Bis(benzyloxy)benzaldehyde serves as a valuable intermediate in organic synthesis due to the presence of the protected aldehyde functionality and two benzyloxy groups. The benzyloxy groups can be selectively removed under appropriate conditions, such as hydrogenolysis using palladium on carbon, to reveal the underlying dihydroxy functionality []. This selective deprotection allows for further functionalization of the molecule, enabling the synthesis of diverse complex structures.
Research has explored the potential of 3,4-Bis(benzyloxy)benzaldehyde derivatives in the development of liquid crystals. By introducing various substituents onto the benzyloxy groups, scientists can tailor the mesomorphic properties of these compounds, influencing their phase transitions and potential applications in display technologies [].
3,4-Dibenzyloxybenzaldehyde is an organic compound with the molecular formula CHO and a molecular weight of 318.37 g/mol. It is characterized by two benzyl ether groups attached to a benzaldehyde moiety, specifically at the 3 and 4 positions of the aromatic ring. The compound appears as a solid at room temperature and is noted for its high purity, often exceeding 98% in commercial preparations .
3,4-Bis(benzyloxy)benzaldehyde itself is not typically studied for its mechanism of action. Its primary function is as a starting material for the synthesis of other molecules that may have specific mechanisms in biological systems.
The synthesis of 3,4-dibenzyloxybenzaldehyde can be achieved through several methods:
Several compounds share structural similarities with 3,4-dibenzyloxybenzaldehyde. A comparison highlights its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
Dibenzoate | Two benzene rings | Lacks aldehyde functionality |
Benzyl Alcohol | Benzene ring with hydroxyl group | No ether linkages |
3,4-Dimethoxybenzaldehyde | Two methoxy groups instead of benzyl | Different functional groups affecting reactivity |
Similar Compounds:
These compounds illustrate variations in functional groups and structural motifs that affect their chemical behavior and applications.
3,4-Dibenzyloxybenzaldehyde (CAS Number: 5447-02-9) is an organic compound with the molecular formula (C₆H₅CH₂O)₂C₆H₃CHO and a molecular weight of 318.37. The compound features a benzaldehyde core with two benzyloxy groups attached at the 3 and 4 positions of the aromatic ring. This arrangement provides a unique reactivity profile that makes it valuable in organic synthesis.
The compound's versatility stems from its dual functional groups—the reactive aldehyde moiety and the two benzyl ether groups—which can undergo selective transformations under various conditions. The benzyl ether groups serve as excellent protecting groups for the hydroxyl functionalities, which can be selectively removed under appropriate conditions, such as catalytic hydrogenation. This selective deprotection capability enables further functionalization pathways, making 3,4-dibenzyloxybenzaldehyde an essential building block in complex molecule synthesis.
3,4-Dibenzyloxybenzaldehyde’s structure combines an aldehyde group with two benzyl-protected phenolic oxygen atoms. The benzyl ethers enhance solubility and stability while enabling selective deprotection under acidic conditions. This compound is synthesized via benzyl protection of 3,4-dihydroxybenzaldehyde, followed by purification to achieve >98.5% purity [4]. Its electron-rich aromatic core and reactive aldehyde moiety make it a valuable substrate for catalytic C–H activation.
Photoredox catalysis has emerged as a powerful tool for direct C–H arylation, enabling bond formation under mild conditions. In the context of 3,4-dibenzyloxybenzaldehyde, this approach leverages visible light to generate transient radical intermediates for coupling with aryl halides or cyanobenzenes.
Table 1: Representative Photoredox Arylation Conditions
Photocatalyst | Substrate | Product | Yield (%) | Conditions |
---|---|---|---|---|
$$ \text{Ir(ppy)}_3 $$ | 3,4-Dibenzyloxybenzaldehyde | β-Arylated derivative | 86 | 26-W fluorescent light, DABCO, CH$$_3$$CN [1] |
$$ \text{Ir(ppy)}_3 $$ | Aldehydes | β-Arylated aldehydes | 70–93 | Visible light, organocatalyst [1] |
Transition metals such as palladium and copper enable selective C–H activation in cross-coupling reactions. 3,4-Dibenzyloxybenzaldehyde participates in these processes as either a coupling partner or a directing group.
The compound’s aldehyde group can direct palladium-mediated cross-couplings. For example:
Table 2: Transition Metal-Mediated Coupling Reactions
Metal Catalyst | Coupling Partner | Product | Conditions | Yield (%) |
---|---|---|---|---|
Pd(OAc)$$_2$$ | Aryl bromide | Biaryl derivative | Base, solvent, 80°C [3] | 75–90 |
CuI | Terminal alkyne | Sonogashira product | Amine ligand, RT [3] | 60–85 |
Radical cascades enable complex molecule synthesis with stereochemical control. 3,4-Dibenzyloxybenzaldehyde’s electron-donating groups (benzyl ethers) modulate radical reactivity, enabling enantioselective C–H functionalization.
Table 3: Asymmetric Radical Cascades
Organocatalyst | Radical Precursor | Product | ee (%) | Conditions |
---|---|---|---|---|
$$ \text{N}\text{-} \text{i}\text{-} \text{PrBnNH} $$ | 3,4-Dibenzyloxybenzaldehyde | Indano[2,1-c]chroman | 85–92 | Visible light, CH$$_3$$CN [1] [3] |
Health Hazard;Environmental Hazard